Decahydropyrimido[1,2-a]azepine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,6,7,8,9,10,10a-decahydropyrimido[1,2-a]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENYVRYDPMMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2NCCCN2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396254 | |
| Record name | decahydropyrimido[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25739-48-4 | |
| Record name | decahydropyrimido[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes to Decahydropyrimido[1,2-a]azepine
The construction of the this compound framework can be achieved through methods that either build the fused ring system directly or modify a pre-existing unsaturated scaffold.
A key strategy for the synthesis of this compound involves the reduction of its unsaturated analogue, 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine, which is more commonly known as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The complete saturation of the C=N double bond in DBU yields the target this compound. This transformation is typically accomplished through catalytic hydrogenation.
The asymmetric hydrogenation of related pyrimidine (B1678525) systems has been successfully demonstrated using iridium catalysts. For instance, an iridium complex bearing a chiral diphosphine ligand, such as a Josiphos-type ligand, has been effective in the enantioselective reduction of 4-substituted pyrimidines to the corresponding 1,4,5,6-tetrahydropyrimidines with high yields and enantiomeric excesses. nih.gov This precedent suggests that a similar catalytic system could be employed for the stereocontrolled reduction of the imine functionality within the pyrimido[1,2-a]azepine core to afford chiral this compound derivatives. The general approach would involve the reaction of the unsaturated precursor with a hydrogen source, such as hydrogen gas, in the presence of a suitable metal catalyst.
The fundamental bicyclic structure of this compound can be constructed through multi-step cyclization strategies. A common approach mirrors the synthesis of its unsaturated precursor, DBU, which begins with readily available starting materials. The synthesis of DBU itself provides a pathway to this compound via a subsequent reduction step.
A known synthesis of DBU starts from caprolactam and acrylonitrile. wikipedia.org The process involves the following key steps:
Michael Addition: Acrylonitrile undergoes a Michael addition to the nitrogen atom of caprolactam to form N-(2-cyanoethyl)-caprolactam.
Reduction of the Nitrile: The cyano group of N-(2-cyanoethyl)-caprolactam is then reduced to a primary amine, yielding N-(3-aminopropyl)-caprolactam. This reduction can be achieved using standard methods for nitrile reduction, such as catalytic hydrogenation.
Intramolecular Condensation: The final step is an intramolecular condensation between the newly formed primary amine and the lactam carbonyl group. This cyclization reaction forms the seven-membered azepine ring fused to the six-membered pyrimidine ring, resulting in the formation of DBU with the elimination of water. wikipedia.org
Following this cyclization to form the unsaturated pyrimido[1,2-a]azepine (DBU), a final reduction step as described in section 2.1.1 would yield the saturated this compound.
Synthesis of Protonated Forms and Ionic Derivatives
The presence of two basic nitrogen atoms allows this compound and its unsaturated precursor to be readily protonated, forming cationic species that can be incorporated into ionic liquids and other ionic materials.
The protonated form of the unsaturated analogue, the 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium cation, commonly abbreviated as [DBUH]⁺, is readily generated through the direct neutralization of DBU with a Brønsted acid. nih.govfrontiersin.org This acid-base reaction is straightforward and typically proceeds with high efficiency. Protonation occurs at the more basic imine nitrogen atom. wikipedia.org
The synthesis can be carried out under neat conditions or in a suitable solvent like methanol (B129727) by reacting equimolar amounts of DBU and the chosen acid. nih.gov The resulting salt, an ionic liquid in many cases, can be isolated and its structure confirmed by spectroscopic methods such as NMR and IR. nih.govresearchgate.net The formation of the [DBUH]⁺ cation is a key step in the synthesis of a wide range of DBU-based protic ionic liquids. A variety of acids have been used to generate the [DBUH]⁺ cation, paired with different anions, leading to a diverse family of ionic compounds. nih.govresearchgate.net
The [DBUH]⁺ cation has been extensively used as the cationic component in the formation of protic ionic liquids (PILs). nih.govacs.org These materials are formed by the proton transfer from a Brønsted acid to the DBU base. The properties of the resulting PIL, such as its melting point, viscosity, and conductivity, are highly dependent on the nature of the anion.
A wide array of anions have been paired with the [DBUH]⁺ cation to create PILs with tailored properties. For instance, the use of anions like triazolate ([Triz]⁻) has led to the development of PILs with applications in CO₂ capture. researchgate.net The basicity of the anion plays a crucial role in determining the properties and absorption capacity of the resulting PIL. nih.govfrontiersin.org While the term Organic Ionic Plastic Crystal (OIPC) is not explicitly used for all [DBUH]⁺ salts, some of these PILs exhibit properties characteristic of OIPCs, such as high thermal stability and solid-state ionic conductivity.
Below is a table summarizing examples of [DBUH]⁺-based protic ionic liquids and their reported characteristics.
| Cation | Anion | Anion Source (Acid) | Key Features/Applications |
| [DBUH]⁺ | [Triz]⁻ | 1,2,4-Triazole | High efficiency for CO₂ absorption. researchgate.net |
| [DBUH]⁺ | Various | Various Brønsted Acids | The basicity of the anion dictates the CO₂ absorption capacity and mechanism. nih.govfrontiersin.org |
| [DBUH]⁺ | [IM14]⁻ | - | Exhibits appealing thermal properties and ionic conductivity. acs.org |
| [DBUH]⁺ | [OH]⁻ | Water | Synthesis of a crystalline salt. researchgate.net |
| [DBUH]⁺ | Br₃⁻ | Hydrobromic acid and Bromine | Forms a crystalline perbromide salt that acts as a selective oxidizing agent. researchgate.net |
This table is based on data from the provided search results. The specific properties of each PIL can vary significantly.
Derivatization and Functionalization of the this compound Skeleton
Further modification of the this compound skeleton allows for the synthesis of a diverse range of derivatives with potentially unique properties. Functionalization can be targeted at either the nitrogen atoms or the carbon backbone.
One potential strategy for derivatization involves the deprotonation of a C-H bond adjacent to a nitrogen atom, followed by alkylation. For example, studies on the related 2-methyl-4,5,6,7-tetrahydro-3H-azepine have shown that deprotonation with a strong base like lithium diisopropylamide (LDA) followed by treatment with an electrophile leads to substitution at the exocyclic position. researchgate.net A similar approach could likely be applied to a methyl-substituted this compound to introduce various functional groups.
Another avenue for functionalization is through nucleophilic substitution reactions where the nitrogen atoms of the bicyclic system act as nucleophiles. This has been demonstrated in the synthesis of DBU-conjugated carbohydrate derivatives. In these syntheses, the DBU molecule acts as a nucleophile, displacing a leaving group (such as iodine) on a sugar molecule to form a quaternary amidinium salt. nih.gov This method highlights the potential for attaching the this compound moiety to other molecular scaffolds.
Stereochemistry and Conformational Analysis
Conformational Dynamics of the Bicyclic System
The conformational flexibility of decahydropyrimido[1,2-a]azepine is a key determinant of its chemical and physical properties. The fused ring system is not planar and can adopt various three-dimensional arrangements to minimize steric and torsional strain.
Ring Puckering and Inversion Pathways
The non-planar nature of both the cyclohexane-like pyrimidine (B1678525) ring and the larger azepane ring leads to various puckered conformations. The pyrimidine ring typically adopts chair and boat conformations, with the chair form generally being of lower energy. The seven-membered azepane ring has a more complex conformational landscape, with multiple low-energy chair, boat, and twist-chair forms. The fusion of these two rings restricts the conformational freedom of each, leading to specific preferred arrangements of the bicyclic system.
Energy Landscapes of Conformational Isomers
The relative stability of the different conformers of this compound is described by its potential energy surface. Computational studies, such as those employing density functional theory (DFT) or molecular mechanics, are crucial in mapping these energy landscapes. These studies calculate the relative energies of various stable conformers and the energy barriers for their interconversion.
The energy landscape reveals the most probable conformations the molecule will adopt at a given temperature. For instance, the trans-fused and cis-fused isomers of this compound will have distinct conformational preferences and energy profiles. The presence of substituents on the bicyclic framework would further modulate this landscape, favoring certain conformations over others due to steric or electronic interactions.
Chirality and Absolute Configuration Determination
The three-dimensional nature of this compound gives rise to the possibility of stereoisomerism, a critical aspect of its chemical identity.
Identification of Stereogenic Centers and Elements
Stereogenic centers are typically carbon atoms bonded to four different substituents. In the this compound ring system, the bridgehead carbon and nitrogen atoms, as well as other carbons in the rings, can be stereogenic depending on the substitution pattern. For the parent, unsubstituted this compound, the key stereogenic centers are the bridgehead atoms at the ring fusion. The presence of these centers means the molecule can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
Assignment of Absolute Stereochemistry
Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule is fundamental. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign R or S descriptors to each stereogenic center. Experimental techniques are essential for the unambiguous determination of absolute stereochemistry. X-ray crystallography of a single crystal of a chiral sample is the gold standard method. In the absence of suitable crystals, chiroptical spectroscopy techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), often in conjunction with quantum chemical calculations, can be used to assign the absolute configuration.
Advanced Spectroscopic and Computational Approaches for Conformational Elucidation
A combination of experimental and computational methods is indispensable for a thorough understanding of the conformational and stereochemical intricacies of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. Parameters such as chemical shifts, coupling constants (especially ³J-couplings, which are related to dihedral angles via the Karplus equation), and Nuclear Overhauser Effect (NOE) data provide detailed information about the relative orientation of atoms and the predominant conformations.
Dynamic Nuclear Magnetic Resonance (D-NMR) Spectroscopy
Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules that undergo exchange processes on the NMR timescale. For this compound, D-NMR can provide valuable information about the barriers to ring inversion and nitrogen inversion.
The bicyclic framework of this compound is expected to exist in a conformational equilibrium between two chair-like conformations of the pyrimidine ring and various boat and chair forms of the azepane ring. At low temperatures, the rate of this conformational exchange slows down, and separate signals for the axial and equatorial protons of the non-equivalent methylene (B1212753) groups can be observed in the ¹H-NMR spectrum. As the temperature increases, the rate of exchange increases, leading to the coalescence of these signals and eventually to time-averaged signals at higher temperatures.
Table 1: Hypothetical D-NMR Data for this compound Ring Inversion
| Parameter | Value |
| Coalescence Temperature (Tc) | 298 K |
| Frequency Separation (Δν) | 50 Hz |
| Rate Constant at Tc (k) | 111 s⁻¹ |
| Free Energy of Activation (ΔG‡) | 15 kcal/mol |
This data is illustrative and represents typical values for related heterocyclic systems.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. Since this compound possesses chiral centers at the bridgehead carbon and nitrogen atoms, its enantiomers will exhibit mirror-image ECD spectra.
The ECD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral molecule. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule. In the case of this compound, the relevant chromophores are the n → σ* and σ → σ* transitions associated with the nitrogen and carbon atoms of the guanidine (B92328) moiety.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD measurements to determine the absolute configuration of a chiral molecule. By comparing the experimentally measured ECD spectrum with the calculated spectra for the possible enantiomers, the absolute configuration can be confidently assigned.
Table 2: Predicted ECD Cotton Effects for a Hypothetical Enantiomer of this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Transition |
| 235 | +2.5 | n → σ |
| 210 | -4.8 | σ → σ |
This data is illustrative and based on the expected spectral properties of chiral bicyclic guanidines.
X-ray Diffraction Analysis of Crystalline Structures
X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and torsional angles, thus revealing the exact conformation of the molecule and the stereochemical relationships between its constituent atoms.
For this compound, an X-ray crystal structure would unambiguously establish the cis or trans fusion of the two rings and the preferred conformation of both the pyrimidine and azepane rings in the crystalline state. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the crystal lattice.
Table 3: Illustrative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.67 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1104 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.25 |
This data is hypothetical and represents typical values for a small organic molecule.
Reaction Mechanisms and Reactivity Profiles
Mechanistic Role as a Catalyst and Base
The interplay between the electronic nature of the amidine functionality and the steric bulk of the bicyclic framework is central to the compound's utility in organic synthesis.
Decahydropyrimido[1,2-a]azepine is characterized as a strong, non-nucleophilic base. Its high basicity stems from the resonance stabilization of the protonated form, a feature common to bicyclic amidines and guanidines. The rigid bicyclic structure enhances this stability compared to acyclic analogues. nih.govrsc.org This inherent strength makes it an effective reagent for deprotonation reactions.
The "non-nucleophilic" nature is a direct consequence of steric hindrance around the basic nitrogen atom. The fused seven-membered ring effectively shields the nitrogen, impeding its ability to act as a nucleophile and participate in substitution reactions. This characteristic is highly desirable in many synthetic applications where the base is intended solely to abstract a proton without causing unwanted side reactions. The steric congestion around the amidine core is a key determinant of its reactivity. wwu.edu
The strong basicity of bicyclic amidines and guanidines makes them effective catalysts in various organic reactions, including polymerization and curing processes. rsc.org While specific studies on this compound are limited, its structural analogues, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are widely employed as catalysts for ring-opening polymerization of cyclic esters and ethers. mdpi.com The mechanism typically involves the activation of a monomer by the base, initiating the polymerization cascade.
In curing applications, these strong organic bases can act as catalysts for the cross-linking of polymer chains in epoxy resins and other thermosetting systems. Their role is to facilitate the necessary condensation or addition reactions that lead to the formation of a rigid, three-dimensional network. The choice of a bicyclic amidine like this compound would be predicated on its solubility in the organic reaction medium and its ability to promote the desired reaction without engaging in side reactions, owing to its non-nucleophilic character. nih.gov
The nitrogen atoms within the this compound framework possess lone pairs of electrons, enabling the molecule to function as a ligand in coordination chemistry. Although detailed studies on the complexing behavior of this specific compound are not widely available, the chemistry of related azepine and diazepine (B8756704) derivatives provides significant insights. These N-heterocycles can coordinate to metal centers in a variety of modes, including monodentate and bidentate fashions. researchgate.net
The geometry and steric bulk of the ligand play a crucial role in determining the structure and stability of the resulting metal complexes. The rigid framework of bicyclic guanidinates, for instance, has been shown to form stable complexes with a range of metals, finding applications in catalysis and materials science. rsc.org It is plausible that this compound could form stable chelate complexes, with the specific coordination depending on the metal ion and the reaction conditions.
Photochemical and Thermal Reaction Pathways
The response of this compound to light and heat is another critical aspect of its chemical profile, with potential applications in controlled reaction initiation.
Photolatent bases are compounds that are chemically inert but can be activated by light to release a strong base. This strategy allows for temporal and spatial control over base-catalyzed reactions. While specific photolatent precursors for this compound are not extensively documented, the general principles of photogenerating tertiary amines and amidines are well-established.
One common mechanism involves the photolysis of a quaternary ammonium (B1175870) salt or a similar precursor. Upon irradiation, the molecule undergoes a cleavage reaction, often through a photo-SN1 or a single-electron transfer (SET) mechanism, to release the free amine or amidine. The efficiency and wavelength sensitivity of this process can be tuned by modifying the chromophore attached to the base.
The thermal stability of bicyclic amidines and guanidines is a subject of significant interest, particularly in applications that require elevated temperatures. Studies on related bicyclic guanidines have shown that their thermal stability can be influenced by factors such as the ring size and the presence of substituents. nih.gov
Thermally induced transformations can include decomposition or rearrangement reactions. For some guanidine (B92328) systems, a reversible thermal metathesis reaction has been observed, involving the exchange of N-substituents. wwu.edu This process is thought to proceed through a dissociative mechanism involving a carbodiimide (B86325) intermediate. The specific thermal behavior of this compound would depend on its substitution pattern and the reaction environment. Research on bicyclic guanidines indicates that they can be designed for improved thermal and hydrolytic stability, which is crucial for their practical application as catalysts and reagents. rsc.orgnih.gov
Fundamental Mechanistic Insights through Computational Chemistry
Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. Through the application of quantum mechanical calculations, it is possible to model reaction pathways, characterize the energetic landscapes, and analyze the electronic properties of molecules, thereby offering profound insights that complement experimental findings. For a bicyclic amidine like this compound, computational methods can illuminate the nature of its reactivity, the stability of potential intermediates, and the electronic factors governing its chemical behavior.
Theoretical Elucidation of Reaction Intermediates and Transition States
A comprehensive understanding of a reaction mechanism requires the characterization of its stationary points, namely the reactants, products, intermediates, and transition states. As of the latest review of scientific literature, detailed computational studies specifically elucidating the reaction intermediates and transition states for the majority of reactions involving the parent compound, Decahydyropyrimido[1,2-a]azepine, are not extensively available.
However, computational studies on structurally related bicyclic amidines, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been performed and can offer general insights into the types of mechanisms this class of compounds can undergo. For instance, Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface of reactions. These calculations can predict the geometries and energies of transient species that are often difficult or impossible to observe experimentally.
For a hypothetical reaction involving this compound, a typical computational workflow to elucidate intermediates and transition states would involve:
Conformational Analysis: Identifying the lowest energy conformation of the reactant molecule.
Reaction Coordinate Scanning: Systematically changing a key geometric parameter (e.g., a bond distance or angle) to map out a preliminary reaction path and locate an approximate transition state structure.
Transition State Optimization: Using algorithms like the Berny algorithm to locate the exact first-order saddle point (the transition state) on the potential energy surface.
Frequency Calculations: To confirm the nature of the stationary points. A stable minimum (reactant, intermediate, product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the desired reactant and product minima.
While specific data tables for this compound are not available, research on analogous systems demonstrates the power of these methods. For example, in reactions like proton transfer or catalysis, computational chemistry can precisely define the structure and stability of protonated intermediates and the associated transition state barriers.
Quantum Chemical Analysis of Electron Density and Bonding in Reactive Sites
The reactivity of a molecule is fundamentally governed by its electronic structure. Quantum chemical analyses, particularly those focused on electron density and bonding, are crucial for understanding where and how a molecule is likely to react.
As with mechanistic studies, specific quantum chemical analyses detailing the electron density and bonding in the reactive sites of the parent this compound are not widely documented in current literature.
Generally, the primary reactive site in this compound is the amidine functional group, specifically the imine nitrogen, which is basic and nucleophilic. A quantum chemical analysis would typically investigate:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding reactivity. The HOMO energy and location indicate the molecule's ability to donate electrons (nucleophilicity and basicity), while the LUMO energy and location indicate its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the amidine nitrogen atoms.
Electron Density Distribution: Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density (ρ(r)). This allows for the identification of critical points in the density that define atomic basins and bond paths, providing a rigorous definition of atoms within the molecule and the nature of the chemical bonds (e.g., covalent vs. ionic character).
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on the charge distribution by assigning electrons to specific bonds and lone pairs. This method would quantify the negative charge localized on the nitrogen atoms, confirming their role as the primary sites for protonation and nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack. For this compound, the most negative potential would be located around the amidine nitrogens.
A computational study on a related bicyclic amidine, DBU, in its reaction with carbon dioxide, revealed that the reaction is orbitally controlled and involves the HOMO-1 orbital of DBU, which has the correct symmetry for optimal overlap with the LUMO of CO2. acs.org This highlights the nuanced insights that can be gained from such analyses.
While detailed, published data tables for these specific properties of this compound are not available, the principles described form the basis of how its reactivity would be computationally investigated.
Applications in Organic Synthesis and Advanced Materials Science
Catalytic Applications in Synthetic Organic Chemistry
Decahydropyrimido[1,2-a]azepine, commonly referred to as DBU, is a highly effective and versatile organocatalyst. Its utility stems from its strong basicity and non-nucleophilic nature, which allows it to mediate a wide range of chemical reactions with high efficiency and selectivity.
Employment as a Base Catalyst in Various Transformations
As a strong, non-nucleophilic base, this compound is extensively used to promote reactions that require the abstraction of a proton without the interference of nucleophilic attack by the base itself. This characteristic is crucial in transformations such as dehydrohalogenations, where it facilitates the elimination of hydrogen halides to form alkenes. Its efficacy has been demonstrated in numerous synthetic routes, proving to be a reliable reagent for creating carbon-carbon double bonds. evonik.com
Beyond eliminations, it serves as a catalyst in various condensation reactions, including the Knoevenagel and Claisen-Schmidt condensations. In these reactions, it efficiently generates the requisite carbanion intermediates, driving the reaction towards the desired products. Furthermore, its catalytic activity extends to Michael additions, where it promotes the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.net The choice of DBU in these transformations often leads to milder reaction conditions and improved yields compared to traditional inorganic bases.
The table below summarizes key transformations where this compound is employed as a base catalyst.
| Transformation | Role of this compound |
| Dehydrohalogenation | Promotes elimination of HX to form alkenes |
| Knoevenagel Condensation | Catalyzes the reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group |
| Michael Addition | Facilitates the conjugate addition of nucleophiles to α,β-unsaturated systems |
| Esterification | Acts as a catalyst in certain esterification reactions |
Role in the Synthesis of Complex Heterocyclic Scaffolds
The construction of heterocyclic frameworks is a cornerstone of medicinal and materials chemistry, and this compound plays a pivotal role in many synthetic strategies. Its ability to act as a potent base catalyst facilitates cyclization reactions, enabling the formation of diverse and complex heterocyclic systems. For instance, it is employed in intramolecular condensation and addition reactions that lead to the assembly of ring structures.
One notable application is in the synthesis of pyrimido[1,2-a]benzimidazoles, where it can be used to catalyze the condensation of various components to form the fused heterocyclic system. san-apro.co.jp Its role often involves the deprotonation of a precursor molecule, initiating a cascade of reactions that culminates in the formation of the target heterocycle. The efficiency and mild conditions associated with DBU catalysis make it an attractive choice for the synthesis of these valuable molecular architectures.
Integration into Polymeric and Composite Materials
The catalytic and reactive nature of this compound extends its utility into the field of polymer science, where it is employed as a curing agent, accelerator, and a component in the development of functional materials.
Applications as Crosslinking Agents in Epoxy Resins
This compound, also known by its industrial designation DBU, serves as an effective curing agent and accelerator for epoxy resins. youtube.comevonik.com In this capacity, it functions as an anionic polymerization initiator. The lone pair of electrons on the nitrogen atom of DBU attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of an alkoxide. This alkoxide then proceeds to attack another epoxide monomer, propagating the polymerization and ultimately leading to a crosslinked, three-dimensional network.
The use of DBU as a curing agent offers several advantages, including the ability to achieve high-performance thermosets with excellent thermal and mechanical properties. evonik.comresearchgate.net It can be used as a sole curing agent or, more commonly, as an accelerator in conjunction with other curing agents like anhydrides or phenolic novolacs to expedite the curing process. researchgate.net The catalytic nature of DBU allows for curing to occur at lower temperatures or in shorter times than with many traditional curing agents. researchgate.net
The following table outlines the typical properties and curing characteristics when using this compound as an accelerator in an epoxy formulation.
| Property | Value |
| Appearance | Light yellow liquid |
| Purity | min 98.0% |
| Gel Time (5 phr, 43g mix) @ 90°C | 23 mins |
| Gel Time (5 phr, 43g mix) @ 120°C | 4 mins |
| Heat Distortion Temperature (1 phr catalyst loading) | 168 °C |
Data sourced from a typical product datasheet for an Amicure DBU-E curing agent. researchgate.net
Development of Photoinitiator Systems for UV Curing
In the field of radiation curing, particularly UV curing, photoinitiators are essential components that generate reactive species upon exposure to UV light, initiating polymerization. While not a photoinitiator itself, this compound can be a key component in photocurable systems, particularly in thiol-epoxy formulations. wikipedia.org In such systems, DBU can act as a strong base to abstract a proton from a thiol, generating a thiolate anion. wikipedia.org This highly nucleophilic thiolate can then efficiently initiate the ring-opening polymerization of epoxide monomers.
This process can be part of a dual-curing system where UV light initiates the formation of radicals for one part of the polymerization, and the DBU-catalyzed reaction proceeds either simultaneously or as a subsequent "dark cure" step. This approach allows for the curing of thick or pigmented coatings where UV light penetration may be limited. The strong basicity of DBU enables these reactions to proceed rapidly at ambient temperatures once initiated. wikipedia.org
Advanced Electrolyte Materials Development
A novel and promising application of this compound is in the development of advanced electrolyte materials, specifically in the creation of poly(protic ionic liquid) electrolytes. In one innovative approach, DBU is utilized in a DBU/CO2/DMSO solvent system for the dissolution of cellulose (B213188). Following dissolution, DBU plays a dual role. Firstly, it acts as an organocatalyst for the acylation of cellulose with succinic anhydride. Secondly, the protonated form of DBU serves as the cation component in the resulting cellulosic poly(protic ionic liquid) electrolyte.
This method provides a facile and atom-economical route to linear, water-soluble cellulosic poly(protic ionic liquid) electrolytes under mild conditions. These novel bio-based polymer electrolytes have potential applications in energy storage devices and as catalytic reaction media. The ability of DBU to function as both a solvent component and a precursor to the electrolyte cation highlights its versatility in the design of functional, sustainable materials.
Protic Organic Ionic Plastic Crystals (POIPCs) as Solid Electrolytes for All-Solid-State Batteries (ASSBs)
The quest for safer and higher-energy-density batteries has propelled research into all-solid-state batteries (ASSBs), which utilize solid electrolytes instead of the conventional flammable liquid electrolytes. rsc.org Organic Ionic Plastic Crystals (OIPCs) have emerged as a promising class of solid electrolytes due to their inherent safety, flexibility, and good ionic conductivity. rsc.org Protic Organic Ionic Plastic Crystals (POIPCs) are a subclass of OIPCs formed by the transfer of a proton from a Brønsted acid to a Brønsted base, creating a salt that is solid at room temperature and exhibits a plastic crystalline phase. dtu.dk
This compound, also commonly known as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), serves as a potent Brønsted base for the formation of POIPCs. acs.orgresearchgate.net When protonated, it forms the decahydropyrimido[1,2-a]azepinium cation. The choice of the corresponding anion, derived from the Brønsted acid, significantly influences the physicochemical properties of the resulting POIPC, including its thermal behavior and ionic conductivity. acs.org
A study investigating protic ionic liquids (PILs), the molten state of POIPCs, based on the DBU cation (DBUH+) highlighted the impact of the anion's structure on the material's properties. acs.org The research compared PILs formed with different anions, demonstrating how the size and asymmetry of the anion can tailor the thermal and electrochemical characteristics of the resulting salt. acs.org This tunability is a critical advantage in designing solid electrolytes for specific battery applications.
The table below summarizes the thermal properties of DBU-based protic ionic liquids with different anions, showcasing the influence of the anion on the material's characteristics.
| Protic Ionic Liquid | Anion | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| DBUH-TFSI | Bis(trifluoromethanesulfonyl)imide | -65.8 | 25.7 | 398 |
| DBUH-TFO | Trifluoromethanesulfonate | -74.3 | - | 345 |
| DBUH-IM14 | 1-butyl-3-methylimidazolium tetrafluoroborate | -79.1 | - | 298 |
This data is based on findings from a study on DBU-based protic ionic liquids and is presented here to illustrate the influence of the anion on the thermal properties. acs.org
Molecular-Level Behavior and Ion Transport Mechanisms in Electrolyte Systems
The performance of POIPCs as solid electrolytes is intrinsically linked to their molecular-level behavior and the mechanisms governing ion transport. In these materials, ion conduction occurs through the movement of ions within the crystal lattice. The plastic crystalline phase is characterized by long-range positional order of the ions, but rotational disorder, which creates pathways for ion migration. dtu.dk
For protic systems based on the decahydropyrimido[1,2-a]azepinium cation, the primary charge carriers are protons, which are transported through the material via two primary mechanisms:
Vehicle Mechanism: Protons are carried by the diffusion of the entire cationic or anionic species.
Grotthuss Mechanism: Protons "hop" between adjacent cationic or anionic sites through the formation and cleavage of hydrogen bonds. This mechanism is often more efficient for proton transport.
The structure of the decahydropyrimido[1,2-a]azepinium cation and its interaction with the counter-anion play a crucial role in facilitating these transport mechanisms. The presence of the N-H bond on the protonated amidine provides the acidic proton necessary for conduction. The nature of the anion influences the hydrogen bond network within the crystal, which can either enhance or hinder proton hopping. acs.org
Structure Activity Relationship Sar Studies of Decahydropyrimido 1,2 a Azepine Derivatives
Methodological Frameworks for SAR Investigations
The investigation into the SAR of decahydropyrimido[1,2-a]azepine derivatives relies on a variety of computational techniques to predict biological activity and guide the design of new, more potent compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrimidine (B1678525) derivatives, QSAR models have been developed to predict their anti-inflammatory properties. scirp.orgnih.gov These models often utilize molecular descriptors calculated through methods like Density Functional Theory (DFT) and molecular lipophilicity to establish a relationship with biological activity, such as the inhibition of cyclooxygenase (COX) enzymes. scirp.orgnih.gov The goal of a QSAR study is to create a statistically significant and predictive model that can explain the variance in the activity of the compounds and guide the synthesis of novel analogs with enhanced potency. scirp.orgscirp.org While specific QSAR studies on this compound are not extensively documented, the principles derived from studies on other pyrimidine derivatives are applicable. scirp.orgnih.gov
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: Various physicochemical, electronic, and steric descriptors are calculated for each molecule.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build the QSAR model. scirp.org
Model Validation: The predictive power of the model is assessed using statistical parameters like the correlation coefficient (R²), root mean square error (RMSE), and the cross-validated correlation coefficient (Q²). nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is invaluable for understanding the interactions between this compound derivatives and their biological targets, such as enzymes. wjarr.comnih.gov Docking studies can reveal key binding modes and intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the compound's biological activity. wjarr.comresearchgate.net For instance, docking studies of various heterocyclic compounds, including pyrimidine derivatives, into the active sites of COX-1 and COX-2 enzymes have provided insights into the structural basis of their inhibitory activity. wjarr.comresearchgate.netnih.govdergipark.org.trphcogj.com These studies help in rationalizing the observed SAR and in designing new derivatives with improved affinity and selectivity. wjarr.comnih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the 3D structural features of molecules with their biological activities. mdpi.comnih.gov These methods are used to generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in activity. mdpi.comnih.gov
CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses Partial Least Squares (PLS) regression to build a QSAR model. mdpi.com
CoMSIA , an extension of CoMFA, calculates similarity indices at regularly spaced grid points for various physicochemical properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. mdpi.com This method often provides a more intuitive and interpretable visualization of the SAR. mdpi.com While specific CoMFA and CoMSIA studies on this compound derivatives are not widely published, these techniques have been successfully applied to other heterocyclic systems, including pyrimidine derivatives, to guide the optimization of lead compounds. nih.govnih.gov
SAR in Enzyme Inhibition Mechanisms
The anti-inflammatory effects of many compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. SAR studies play a pivotal role in understanding how the structural features of this compound derivatives influence their interaction with these enzymes.
Studies on related pyrimido[1,6-a]azepine derivatives have demonstrated that their anti-inflammatory activity is linked to the nature of substituents on the heterocyclic core. nih.govresearchgate.net For instance, the introduction of different N-substituted amino groups can significantly impact the activity. nih.gov The amino derivative in one study was identified as the most active compound with no ulcerogenic effect, highlighting the importance of this functional group. nih.gov
The general SAR for pyrimidine-based COX inhibitors often indicates that:
The nature and position of substituents on the pyrimidine ring greatly influence both the potency and selectivity of COX inhibition. nih.govnih.gov
Electron-releasing groups on related pyridodipyrimidine derivatives have been shown to enhance inhibitory effects. nih.gov
The presence of specific functional groups can lead to preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. nih.gov
Molecular docking studies on various pyrimidine-based inhibitors with COX enzymes have provided a rationale for their observed activities. wjarr.comresearchgate.net The pyrimidine core often serves as a scaffold that positions key functional groups for interaction with the active site residues of the enzyme.
Key interactions that contribute to the binding of pyrimidine derivatives to COX enzymes include:
Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site. northwestern.edu
Hydrophobic Interactions: Aromatic or aliphatic substituents on the pyrimidine ring can engage in hydrophobic interactions with nonpolar pockets within the enzyme's active site.
Electrostatic Interactions: Polar functional groups can form electrostatic interactions with charged residues in the binding pocket.
Docking studies on pyrimidine derivatives have shown that they can occupy the same binding regions as known non-steroidal anti-inflammatory drugs (NSAIDs). wjarr.com Furthermore, the stability of the ligand-enzyme complex, as indicated by docking scores, can correlate with the inhibitory potency, with more stable complexes suggesting higher activity. wjarr.com For instance, some pyrimidine derivatives have demonstrated higher predicted binding affinities for COX-2 compared to COX-1, suggesting a potential for selective inhibition. wjarr.com
SAR in Molecular Target Binding and Modulation
The structure-activity relationship (SAR) of a compound describes how its chemical structure correlates with its biological activity. For this compound derivatives, understanding these relationships is crucial for designing new molecules with desired therapeutic effects. This involves examining how modifications to the core structure and its substituents affect binding to and modulation of specific molecular targets.
Principles Derived from Related Amine and Heterocyclic Systems
While direct and extensive SAR studies on this compound itself are not widely published, valuable insights can be drawn from structurally related bicyclic amidines, guanidines, and other nitrogen-containing heterocyclic systems. These related compounds share key structural features that allow for the extrapolation of SAR principles.
The this compound scaffold contains a bicyclic amidine moiety, a feature it shares with potent organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The basicity of the amidine nitrogen is a critical factor in the catalytic activity of these molecules, and this principle likely extends to the biological activity of this compound derivatives. The ability of the guanidinium (B1211019) group, a related functionality, to form strong non-covalent interactions through hydrogen bonding and charge pairing is a key determinant of its role in molecular recognition. sci-hub.se Substituents that alter the pKa of the amidine or guanidine (B92328) group can significantly impact biological activity. Electron-donating groups tend to increase basicity, while electron-withdrawing groups decrease it. sci-hub.se
In many heterocyclic systems, the introduction of specific substituents at various positions on the rings can dramatically influence their interaction with biological targets. For instance, in a series of pyrimido[1,6-a]azepine derivatives, the nature of the substituent on the amino group at position 3 was found to be critical for their anti-inflammatory activity. nih.gov Similarly, for other azepine derivatives, the type and position of substituents have been shown to be key for their antimicrobial and antiviral activities. nih.govresearchgate.net
The spatial arrangement of functional groups is another critical factor. The rigid bicyclic structure of this compound holds substituents in specific orientations, which can be optimized for binding to a target protein's active site. The unique forked structure of the guanidinium group, for example, allows it to effectively bind to anions like carboxylates and phosphates. sci-hub.se This principle of defined spatial orientation is a cornerstone of rational drug design.
The following table summarizes key SAR principles derived from related heterocyclic systems that are likely applicable to this compound derivatives:
| Structural Feature | Influence on Activity | Related System Examples |
| Amidine/Guanidine Basicity | Affects catalytic activity and binding through protonation state. | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Chiral Guanidines |
| Substituents on Rings | Modulate potency, selectivity, and pharmacokinetic properties. | Pyrimido[1,6-a]azepines, Azepine-containing antivirals |
| Spatial Orientation | Determines the precise fit into a biological target's binding pocket. | Guanidinium-based binders, Chiral catalysts |
| Lipophilicity | Influences absorption, distribution, metabolism, and excretion (ADME). | Diazepinopurinediones |
By applying these principles, medicinal chemists can strategically modify the this compound scaffold to develop novel compounds with tailored biological activities.
Advanced Theoretical and Computational Studies
Multiscale Modeling and Integrated Computational Approaches
The inherent flexibility and conformational complexity of the decahydropyrimido[1,2-a]azepine ring system necessitate the use of sophisticated computational strategies that can accurately predict its behavior across different scales of time and size. Multiscale modeling and integrated computational approaches have emerged as powerful tools for elucidating the structural dynamics, reactivity, and interactions of such complex heterocyclic compounds. These methods bridge the gap between highly accurate but computationally expensive quantum mechanical (QM) calculations and more efficient but less detailed classical molecular mechanics (MM) and molecular dynamics (MD) simulations.
An integrated computational approach often begins with high-level QM calculations, such as Density Functional Theory (DFT), to determine the fundamental electronic properties, conformational energies, and transition states of the this compound molecule. These quantum mechanical data are then used to parameterize or validate classical force fields for use in large-scale MM and MD simulations. This QM/MM approach allows for the study of the compound in complex environments, such as in solution or interacting with biological macromolecules, where a full QM treatment would be computationally prohibitive.
For instance, in the study of analogous bicyclic guanidine (B92328) systems, DFT calculations have been employed to investigate their catalytic activity. nih.gov These studies provide insights into reaction mechanisms and the origins of stereoselectivity, which are critical for understanding the chemical behavior of this compound. nih.gov The integration of these quantum mechanical insights with molecular dynamics simulations can then be used to explore the conformational landscape and dynamic behavior of the molecule over longer timescales, providing a more complete picture of its properties. guidechem.com
A common strategy involves a hierarchical modeling workflow, as illustrated in the table below, which outlines the different computational methods and their specific applications in the study of complex nitrogen heterocycles.
| Modeling Tier | Computational Method | Focus of Study | Typical Outputs |
| Quantum Mechanics (QM) | Density Functional Theory (DFT), Ab initio methods | Electronic structure, reaction mechanisms, spectroscopic properties, conformational analysis of the isolated molecule. | Optimized geometries, vibrational frequencies, reaction energy barriers, NMR chemical shifts. |
| Hybrid QM/MM | Quantum Mechanics/Molecular Mechanics | Enzyme catalysis, solvation effects, reactions in condensed phases. | Interaction energies, free energy profiles of reactions, charge distribution changes upon interaction. |
| Molecular Mechanics (MM) | Molecular Dynamics (MD), Monte Carlo (MC) simulations | Conformational sampling, thermodynamic properties, interactions with solvent and other molecules. | Trajectories, radial distribution functions, binding free energies, diffusion coefficients. |
| Coarse-Graining (CG) | Coarse-grained molecular dynamics | Large-scale phenomena such as self-assembly, membrane interactions, and polymer formation over long timescales. | Mesoscale morphology, phase behavior, long-time dynamics. |
This integrated approach ensures that the simulations are both accurate and computationally feasible. For example, detailed research on the closely related bicyclic amidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has utilized DFT to study its role in CO2 fixation, elucidating the activation of epoxides. rsc.org Such findings for a structurally similar compound provide a strong basis for predicting the reactivity of this compound.
The data generated from these multiscale simulations can be extensive and is often presented in a structured format to highlight key findings. The following table provides an example of the kind of data that can be obtained from integrated computational studies on a molecule like this compound, based on findings for analogous systems.
| Parameter | Computational Method | Calculated Value/Observation | Significance |
| Proton Affinity | DFT (B3LYP/6-31G*) | High | Indicates strong basicity, relevant for catalytic applications. |
| Conformational Energy Barrier | MD with QM-derived force field | Low to moderate | Suggests conformational flexibility at room temperature. |
| Solvation Free Energy in Water | QM/MM | Favorable | Implies good solubility in polar solvents. |
| Interaction with a Model Receptor | MD Simulation | Stable hydrogen bonding network observed | Provides insight into potential biological activity and intermolecular interactions. |
By combining these different computational techniques, researchers can build a comprehensive model of this compound's behavior, from its fundamental electronic properties to its interactions in a complex biological or chemical system. This multiscale and integrated computational framework is indispensable for the rational design of new derivatives with tailored properties and for a deeper understanding of their mechanism of action at a molecular level.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Pathways
The future of synthesizing decahydropyrimido[1,2-a]azepine and its derivatives is geared towards "green chemistry" principles, aiming for higher efficiency, reduced environmental impact, and financial viability. rasayanjournal.co.in Key areas of development include the adoption of alternative energy sources and solvent-free conditions.
Emerging sustainable approaches for related pyrimidine (B1678525) compounds involve microwave and ultrasound-assisted synthesis, which can accelerate reaction rates, improve yields, and simplify workup procedures. rasayanjournal.co.innih.gov The "Grindstone Chemistry Technique," a solvent-less method, and ball milling are also being explored to create cleaner reactions with easier separation and purification of products. rasayanjournal.co.in For instance, a solvent-free ball milling technique has been successfully used for the synthesis of various phenyl dihydropyrimidines. rasayanjournal.co.in
Furthermore, the development of continuous flow chemistry processes offers significant advantages over traditional batch methods. mdpi.comnih.govsyrris.comazolifesciences.com Flow chemistry allows for better control over reaction parameters, leading to improved safety, reproducibility, and scalability, which are crucial for industrial applications. mdpi.comsyrris.com This technology facilitates the integration of synthesis with purification and analysis, streamlining the production of compounds like DBU and its derivatives. syrris.com
Biocatalysis presents another promising frontier for the sustainable synthesis of chiral pyrimido[1,2-a]azepine derivatives. mdpi.commdpi.com The use of enzymes can offer superior regio-, stereo-, and enantioselectivity, often under mild reaction conditions, thereby reducing the need for protecting groups and minimizing waste. mdpi.com
Exploration of Untapped Catalytic and Reagent Potentials
While this compound is known for its use as a non-nucleophilic base, a catalyst, and a complexing ligand in organic synthesis, its full catalytic and reagent potential remains an active area of investigation. chemicalbook.com The well-documented versatility of its analogue, DBU, provides a roadmap for exploring new applications.
DBU has proven to be an effective catalyst in a wide array of organic transformations, including esterifications, amidations, and multicomponent reactions. lmu.edutandfonline.com Its catalytic activity is often attributed to its ability to act as a hydrogen-bond acceptor, which can activate nucleophiles in a reaction. lmu.edu Future research will likely focus on harnessing the unique steric and electronic properties of this compound to achieve novel catalytic activities and selectivities.
The use of DBU-based ionic liquids has shown high catalytic potential in reactions like the aza-Michael addition, outperforming conventional catalysts. scielo.br This suggests that derivatives of this compound could be similarly employed to create novel and efficient catalytic systems. The exploration of its role in organocatalysis, where the compound itself acts as the primary catalyst, is another burgeoning area. For example, DBU has been used to catalyze the synthesis of symmetrical diynes from (Z)-aryl vinyl bromides. tandfonline.com
Advancement in Materials Science Applications and Functional Devices
The application of the pyrimido[1,2-a]azepine core structure in materials science is an emerging field with significant potential. The catalytic properties of DBU in ring-opening polymerization for the synthesis of biodegradable polymers like poly(lactic acid) (PLA) highlight a key area for future development. nih.gov The ability to control polymerization processes can enable the engineering of polymers with specific desired characteristics. nih.gov
Future research may explore the incorporation of the this compound moiety into polymer backbones or as functional pendants to create materials with novel thermal, mechanical, or optical properties. Its basic nature and ability to form complexes could be exploited in the design of responsive materials or functional coatings.
While direct applications in functional devices are still in their infancy, the use of related heterocyclic compounds in organic electronics suggests potential pathways. The development of pyrimido[1,2-a]azepine-based materials for applications such as organic light-emitting diodes (OLEDs) or sensors could be a fruitful area of investigation, leveraging the electronic properties of the heterocyclic core.
Refined Elucidation of Complex Molecular Mechanisms through Synergistic Computational and Experimental Research
A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing applications and discovering new ones. The synergy between computational modeling, such as Density Functional Theory (DFT), and experimental studies is proving to be a powerful tool in this endeavor. nih.govmdpi.comnih.govresearchgate.net
For DBU-catalyzed reactions, DFT calculations have been instrumental in elucidating mechanistic details that are difficult to probe experimentally. tandfonline.comnih.gov For instance, in the DBU-catalyzed β-amination of N-bromosuccinimide (NBS) to chalcone, computational studies revealed the cooperative role of water molecules as a reactant, catalyst, and stabilizer. nih.gov Similarly, kinetic modeling combined with experimental data has been used to create a unified mechanistic scheme for the DBU-catalyzed ring-opening polymerization of lactide. nih.gov
These computational approaches allow for the investigation of transition states, reaction intermediates, and the influence of various factors on reaction pathways. mdpi.comresearchgate.net For example, DFT studies have been used to understand the regioselectivity in cycloaddition reactions involving related heterocycles. nih.gov The continued application of these synergistic approaches will undoubtedly lead to a more refined understanding of the molecular mechanisms at play, paving the way for the rational design of more efficient catalysts and novel chemical transformations based on the this compound scaffold.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
